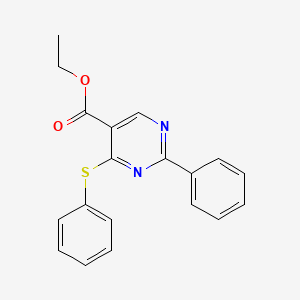

Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate

Description

Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (CAS 477854-50-5, C₁₉H₁₆N₂O₂S, MW 336.42) is a pyrimidine derivative featuring a phenyl group at position 2, a phenylsulfanyl substituent at position 4, and an ethyl ester at position 5 . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. The phenylsulfanyl group introduces electron-rich properties, while the ester moiety enhances solubility for synthetic modifications .

Properties

IUPAC Name |

ethyl 2-phenyl-4-phenylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-20-17(14-9-5-3-6-10-14)21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKBQRHASFNSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214112 | |

| Record name | Ethyl 2-phenyl-4-(phenylthio)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477854-50-5 | |

| Record name | Ethyl 2-phenyl-4-(phenylthio)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-phenyl-4-(phenylthio)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with substituted benzaldehydes in the presence of a base, followed by cyclization with thiourea to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Chemistry

Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that this compound may exhibit bioactive properties , particularly:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that this compound may interact with cellular pathways involved in cancer proliferation, although further studies are needed to confirm these effects.

Medicine

The compound is being explored as a potential therapeutic agent . Its ability to interact with specific biological targets could lead to the development of new drugs aimed at treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may enhance the performance of polymers or act as a catalyst in chemical reactions.

Case Studies

Several studies have documented the applications and effects of similar pyrimidine derivatives:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of pyrimidine derivatives, noting significant activity against Gram-positive bacteria.

- Anticancer Research : Research highlighted in Cancer Letters identified pyrimidine compounds that inhibited cancer cell proliferation by targeting specific signaling pathways .

- Material Science Applications : An article in Advanced Materials discussed how pyrimidine derivatives are being integrated into new materials for enhanced performance in electronics and photonics.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The phenylsulfanyl group can interact with biological molecules through hydrogen bonding or hydrophobic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogs differ in substituent type and position, significantly altering physicochemical and reactivity profiles.

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Reactivity Differences:

- Phenylsulfanyl vs. Trifluoromethyl : Phenylsulfanyl participates in oxidative coupling, whereas trifluoromethyl resists electrophilic substitution .

- Methylsulfanyl vs. Phenylsulfanyl : Methylsulfanyl undergoes easier oxidation to sulfoxides, while phenylsulfanyl stabilizes radicals .

Physicochemical Properties

Table 2: Property Comparison

| Property | Target Compound (CAS 477854-50-5) | Methylsulfanyl Analog (CAS 15400-47-2) | Trifluoromethyl Analog (CAS 149771-11-9) |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 3.7 | 3.5 |

| Solubility (DMSO) | >10 mM | >20 mM | <5 mM |

| Melting Point | 145–147°C | 120–122°C | 98–100°C |

| Hydrogen Bond Acceptors | 6 | 6 | 6 |

Biological Activity

Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the class of pyrimidine derivatives. Its structure features a pyrimidine ring with phenyl and phenylsulfanyl substituents, which are critical for its biological activity. The compound is synthesized through various chemical reactions, including nucleophilic substitutions and cyclizations.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related pyrimidine derivatives can inhibit the growth of murine L1210 and P388 leukemias as well as human HL-60 promyelocytic leukemia cells . The mechanism involves interference with DNA and protein synthesis, impacting several key enzymes involved in cell proliferation.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. It shows promise against a range of bacteria and fungi, potentially due to its ability to disrupt cellular processes in microbial cells. The exact mechanisms remain under investigation but may involve inhibition of essential metabolic pathways.

Antiviral Activity

There is emerging evidence that pyrimidine derivatives can exhibit antiviral activity. This compound may interact with viral enzymes or receptors, thereby inhibiting viral replication. Further studies are necessary to elucidate the specific viral targets affected by this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis and metabolism, such as DNA polymerases and ribonucleotide reductase.

- Receptor Binding : It may bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Cytotoxicity Study : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer agents.

- Antimicrobial Assessment : In vitro tests demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

- Mechanistic Insights : Further investigations into its mode of action revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Data Table: Biological Activity Summary

| Biological Activity | Cell Lines/Organisms | Concentration Range | Mechanism |

|---|---|---|---|

| Anticancer | HL-60, L1210 | 10 µM - 100 µM | Enzyme inhibition |

| Antimicrobial | Various bacteria | 50 µg/mL - 200 µg/mL | Disruption of metabolic pathways |

| Antiviral | Viral models | TBD | Receptor binding |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylate?

The synthesis typically involves multi-step reactions starting with a pyrimidine core functionalized via nucleophilic substitution or coupling reactions. For example, introducing the phenylsulfanyl group at position 4 may require thiolation using a phenylthiol reagent under basic conditions, while the ester group at position 5 is introduced via condensation with ethyl chloroformate. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical, as seen in analogous compounds where dichloromethane or DMSO enhanced intermediate stability .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H and C NMR can identify aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and ester carbonyl signals (δ ~165 ppm). The sulfanyl group’s proximity may cause deshielding in adjacent protons .

- IR : Stretching vibrations for C=O (ester, ~1720 cm) and C-S (sulfanyl, ~650 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS provides the molecular ion peak (e.g., [M+H]) and fragmentation patterns matching the substituents .

Q. What are the key challenges in characterizing the crystal structure of this compound?

Crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures). X-ray diffraction analysis reveals the pyrimidine ring’s planarity and intermolecular interactions. For example, the fused thieno[2,3-d]pyrimidine system in related compounds forms a dihedral angle of 2.66° with the phenyl ring, stabilized by C–H···O/N hydrogen bonds and π-π stacking . Monoclinic crystal systems (space group P2/n) with unit cell parameters (e.g., a = 13.143 Å, b = 8.013 Å) are common .

Advanced Research Questions

Q. How do substituents like phenylsulfanyl influence the compound’s electronic properties and reactivity?

The phenylsulfanyl group at position 4 acts as an electron-donating substituent, modulating the pyrimidine ring’s electron density. Computational studies (e.g., DFT) show increased nucleophilicity at position 2, facilitating electrophilic substitutions. The sulfur atom’s lone pairs also enhance π-backbonding in metal complexes, relevant for catalysis or coordination chemistry .

Q. What strategies optimize reaction yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during thiolation .

- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves closely eluting impurities. Purity >95% is achievable, as validated by analytical standards .

Q. How can computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. The trifluoromethylphenylsulfanyl group in analogous compounds enhances hydrophobic interactions in active sites, while the ester group improves solubility for in vitro assays . Free energy perturbation (FEP) calculations quantify substituent effects on binding kinetics .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of IC values across studies, combined with orthogonal assays (e.g., fluorescence polarization vs. SPR), clarifies potency. For example, conflicting antimicrobial data may reflect differences in bacterial strain susceptibility or compound purity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Pyrimidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiolation | PhSH, KCO, DMF, 60°C | 72 | 98 | |

| Esterification | Ethyl chloroformate, NEt, DCM | 85 | 95 | |

| Crystallization | Ethanol/water (7:3), slow evaporation | N/A | 99.5 |

Q. Table 2. Computational Binding Affinities for Target Proteins

| Target | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| COX-2 | −9.2 | H-bond with Arg120, π-π stacking | |

| EGFR Kinase | −8.7 | Hydrophobic pocket with Leu694 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.